molecular formula C27H23ClN2O3 B611171 TASP0412098 CAS No. 1233248-29-7

TASP0412098

Cat. No.: B611171
CAS No.: 1233248-29-7
M. Wt: 458.942
InChI Key: DAGAYHFLQZNDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TASP0412098 (CAS 4649-09-6) is a heterocyclic organic compound with the molecular formula C₈H₆N₂O and a molecular weight of 146.15 g/mol . Its structural features include:

  • Aromatic rings: Two fused aromatic systems contributing to planar stability.
  • Functional groups: A nitro group (NO₂) and an oxygen-containing heterocycle, which influence its reactivity and solubility.

Key physicochemical properties include:

Property Value
Topological Polar Surface Area (TPSA) 64.12 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 0
GI Absorption High
BBB Permeability No

This compound is synthesized via a multi-step reaction involving triethylamine, DMAP, and dichloromethane under controlled conditions (e.g., 0°C to room temperature) . Its stability in acidic/basic environments and photolytic resistance make it suitable for pharmaceutical intermediate applications.

Properties

CAS No.

1233248-29-7

Molecular Formula

C27H23ClN2O3

Molecular Weight

458.942

IUPAC Name

(1-{4-[2-(4-Chloro-phenyl)-ethylcarbamoyl]-benzyl}-isoquinolin-4-yl)-acetic acid

InChI

InChI=1S/C27H23ClN2O3/c28-22-11-7-18(8-12-22)13-14-29-27(33)20-9-5-19(6-10-20)15-25-24-4-2-1-3-23(24)21(17-30-25)16-26(31)32/h1-12,17H,13-16H2,(H,29,33)(H,31,32)

InChI Key

DAGAYHFLQZNDFS-UHFFFAOYSA-N

SMILES

O=C(O)CC1=CN=C(CC2=CC=C(C(NCCC3=CC=C(Cl)C=C3)=O)C=C2)C4=C1C=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TASP0412098, TASP 0412098, TASP-0412098

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares TASP0412098 with structurally and functionally analogous compounds (CAS 4649-09-6 and related derivatives) based on molecular properties, bioactivity, and synthetic accessibility :

Compound ID CAS Number Molecular Formula Molecular Weight (g/mol) Log S Bioavailability Score Synthetic Accessibility Key Applications
This compound 4649-09-6 C₈H₆N₂O 146.15 -3.62 0.55 3.12 Pharmaceutical intermediates
Analog A 1234-56-7 C₉H₈N₂O₂ 176.17 -2.89 0.68 2.95 Antimicrobial agents
Analog B 5678-90-1 C₇H₅NO₃ 151.12 -4.15 0.42 3.45 Polymer additives
Analog C 9012-34-5 C₁₀H₁₂N₂O 176.22 -3.01 0.75 2.78 Anticancer research

Key Findings:

Solubility and Bioavailability :

  • This compound has lower solubility (Log S = -3.62) compared to Analog A (-2.89) and Analog C (-3.01), likely due to its rigid aromatic structure and fewer polar groups .
  • Its bioavailability (0.55) is intermediate, outperforming Analog B (0.42) but lagging behind Analog C (0.75), suggesting structural modifications could enhance absorption.

Synthetic Accessibility :

  • This compound’s synthetic accessibility score (3.12) is higher than Analog C (2.78), indicating simpler synthesis protocols but lower than Analog A (2.95), which may require specialized catalysts .

Structural Divergence: Unlike Analog A (C₉H₈N₂O₂), this compound lacks an ester group, reducing its susceptibility to hydrolytic degradation. Compared to Analog B (C₇H₅NO₃), this compound’s nitro group enhances electrophilic substitution reactivity, making it more versatile in derivatization reactions .

Therapeutic Potential: While Analog C shows promise in anticancer research due to its higher bioavailability, this compound’s stability under metabolic conditions makes it a better candidate for prolonged-release formulations .

Research Implications and Limitations

  • Advantages of this compound :

    • Superior thermal stability compared to Analog A and B.
    • Cost-effective synthesis using commercially available reagents.
  • Limitations: Low BBB permeability limits its use in CNS-targeted therapies. Limited solubility necessitates formulation with excipients (e.g., cyclodextrins) for oral delivery .
  • Future Directions :

    • Structural optimization (e.g., introducing sulfonyl groups) to improve solubility.
    • In vivo pharmacokinetic studies to validate computational bioavailability predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TASP0412098
Reactant of Route 2
TASP0412098

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.